Cas no 1341982-91-9 (2-Amino-3-(2,3-dichlorophenyl)pyridine)

2-Amino-3-(2,3-dichlorophenyl)pyridine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group and a 2,3-dichlorophenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dichlorophenyl group enhances lipophilicity, potentially improving bioavailability in drug development. The compound’s reactivity allows for further functionalization, enabling the construction of complex molecules. It is particularly useful in medicinal chemistry for targeting receptor interactions due to its rigid aromatic framework. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to moisture and light.
2-Amino-3-(2,3-dichlorophenyl)pyridine structure
1341982-91-9 structure
Product Name:2-Amino-3-(2,3-dichlorophenyl)pyridine
CAS No:1341982-91-9
MF:C11H8Cl2N2
MW:239.100620269775
CID:4798800
Update Time:2025-10-18

2-Amino-3-(2,3-dichlorophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-(2,3-dichlorophenyl)pyridine
    • Inchi: 1S/C11H8Cl2N2/c12-9-5-1-3-7(10(9)13)8-4-2-6-15-11(8)14/h1-6H,(H2,14,15)
    • InChI Key: WXTDOFSANVVCAB-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C1=CC=CN=C1N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 213
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.9

2-Amino-3-(2,3-dichlorophenyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022005255-250mg
2-Amino-3-(2,3-dichlorophenyl)pyridine
1341982-91-9 97%
250mg
$707.20 2022-03-01
Alichem
A022005255-500mg
2-Amino-3-(2,3-dichlorophenyl)pyridine
1341982-91-9 97%
500mg
$1,078.00 2022-03-01
Alichem
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2-Amino-3-(2,3-dichlorophenyl)pyridine
1341982-91-9 97%
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Additional information on 2-Amino-3-(2,3-dichlorophenyl)pyridine

Introduction to 2-Amino-3-(2,3-dichlorophenyl)pyridine (CAS No. 1341982-91-9) and Its Recent Applications in Chemical Biology

2-Amino-3-(2,3-dichlorophenyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1341982-91-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic amine has garnered attention due to its structural versatility and potential applications in drug discovery, particularly in the development of novel therapeutic agents. The compound’s unique framework, featuring a pyridine core substituted with an amino group at the 2-position and a 2,3-dichlorophenyl moiety at the 3-position, makes it a valuable scaffold for medicinal chemists exploring new molecular interactions.

The structural attributes of 2-amino-3-(2,3-dichlorophenyl)pyridine contribute to its reactivity and binding affinity, which are critical factors in designing molecules with specific biological activities. The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring enhances its lipophilicity and electronic properties, facilitating interactions with biological targets such as enzymes and receptors. These characteristics have positioned this compound as a promising candidate for further exploration in various therapeutic areas.

In recent years, significant advancements have been made in understanding the pharmacological potential of 2-amino-3-(2,3-dichlorophenyl)pyridine. Researchers have leveraged computational modeling and high-throughput screening techniques to identify its interactions with key biological pathways. Notably, studies have highlighted its potential role in modulating signaling pathways associated with inflammation, neurodegeneration, and cancer. The compound’s ability to interact with these pathways has sparked interest in its derivatives as lead compounds for developing novel therapeutics.

One of the most compelling aspects of 2-amino-3-(2,3-dichlorophenyl)pyridine is its adaptability as a chemical probe. By modifying its structure through functional group substitutions or derivatization, researchers can fine-tune its pharmacological properties to achieve desired outcomes. For instance, incorporating additional polar or hydrophobic groups can enhance its solubility or binding affinity for specific targets. This flexibility underscores the compound’s significance as a building block in medicinal chemistry.

The synthesis of 2-amino-3-(2,3-dichlorophenyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can conduct further studies with high-quality material. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly effective in constructing the desired pyridine derivatives.

Recent studies have also explored the metabolic stability and pharmacokinetic profile of 1341982-91-9 analogs. Understanding how these compounds are processed within living systems is crucial for evaluating their therapeutic efficacy and safety. Advances in metabolomics and bioinformatics have enabled researchers to predict potential metabolic pathways and identify key enzymes involved in drug metabolism. This knowledge has been instrumental in designing compounds with improved pharmacokinetic properties.

The integration of machine learning and artificial intelligence has further accelerated the discovery process for 2-amino-3-(2,3-dichlorophenyl)pyridine derivatives. Predictive models can identify promising scaffolds based on structural features alone, significantly reducing the time required for hit identification. These computational tools have also been used to predict binding affinities andADME (Absorption, Distribution, Metabolism, Excretion) properties, guiding experimental efforts toward more effective candidates.

In conclusion,1341982-91-9 represents a versatile and intriguing compound with substantial potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration as a lead molecule or chemical probe. As our understanding of biological systems continues to evolve,2-amino-3-(2,3-dichlorophenyl)pyridineand its derivatives are likely to play a pivotal role in the development of next-generation therapeutics targeting various diseases.

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